molecular formula C11H5N3 B12276460 2-(3-Cyanobenzylidene)malononitrile

2-(3-Cyanobenzylidene)malononitrile

Cat. No.: B12276460
M. Wt: 179.18 g/mol
InChI Key: KLJAZYOWHGTDAA-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzylidene)malononitrile is a benzylidenemalononitrile derivative featuring a cyano (-CN) group at the 3-position of the benzene ring. Benzylidenemalononitriles are characterized by a conjugated π-system formed by the malononitrile moiety and the aromatic ring, making them valuable in materials science, nonlinear optics, and medicinal chemistry .

Key structural features of benzylidenemalononitriles include:

  • Planarity: The malononitrile group and benzene ring are typically coplanar, enabling extended conjugation.
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electron deficiency, influencing reactivity and optoelectronic properties.
  • Intermolecular Interactions: Weak hydrogen bonds (C–H···N, C–H···π) and π-π stacking dominate crystal packing .

Properties

Molecular Formula

C11H5N3

Molecular Weight

179.18 g/mol

IUPAC Name

2-[(3-cyanophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H5N3/c12-6-10-3-1-2-9(4-10)5-11(7-13)8-14/h1-5H

InChI Key

KLJAZYOWHGTDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzonitrile, 3-(2,2-dicyanoethenyl) can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 3-(2,2-dicyanoethenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzonitrile, 3-(2,2-dicyanoethenyl) is used as a building block in organic synthesis. It is employed in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials .

Biology and Medicine: In biological research, this compound is used in the development of novel pharmaceuticals. Its derivatives have shown potential as antimicrobial and anticancer agents .

Industry: In the industrial sector, Benzonitrile, 3-(2,2-dicyanoethenyl) is used in the production of polymers and dyes . It serves as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of Benzonitrile, 3-(2,2-dicyanoethenyl) involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various reactions. Its nitrile groups can participate in cycloaddition reactions, forming heterocyclic compounds. The presence of the dicyanoethenyl group enhances its reactivity and allows for the formation of stable intermediates .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties References
2-(3-Nitrobenzylidene)malononitrile -NO₂ (3-position) C₁₀H₅N₃O₂ 199.17 Precursor for heterocycles, materials
2-(3-Bromobenzylidene)malononitrile -Br (3-position) C₁₀H₅BrN₂ 245.07 Halogenated intermediates
2-(3-Chloro-4-methoxybenzylidene)malononitrile -Cl (3), -OCH₃ (4) C₁₁H₇ClN₂O 234.64 Antiproliferative activity
2-(4-Nitrobenzylidene)malononitrile -NO₂ (4-position) C₁₀H₅N₃O₂ 199.17 Molecular device design
2-(3-Cyano-4-methyl-5,5-diphenylfuran-2-ylidene)malononitrile Fused furan + -CN C₂₁H₁₃N₃O 323.34 Crystal engineering (weak H-bonds)

Key Observations :

  • Substituent Position : 3-Nitro and 3-bromo derivatives exhibit distinct reactivity compared to 4-substituted analogs. For example, 4-nitro derivatives are more planar, enhancing conjugation for optoelectronic applications .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) increase electrophilicity, facilitating nucleophilic additions or cyclocondensation reactions (e.g., synthesis of thiazoles and pyran derivatives) .
  • Crystal Packing: Weak C–H···N(cyano) and C–H···π interactions dominate in analogs like 2-(3-cyano-furan)malononitrile, with bond distances of 2.5–2.7 Å .

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